molecular formula C9H14ClN3O2 B2909275 1-(2H-Triazol-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride CAS No. 2253639-17-5

1-(2H-Triazol-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2909275
CAS No.: 2253639-17-5
M. Wt: 231.68
InChI Key: DUAJHPGQKZOLHV-UHFFFAOYSA-N
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Description

1-(2H-Triazol-4-ylmethyl)cyclopentane-1-carboxylic acid; hydrochloride is a cyclopentane-carboxylic acid derivative functionalized with a 2H-triazole moiety and a hydrochloride salt. Its hydrochloride salt form improves aqueous solubility, a critical factor for drug delivery and bioavailability .

Properties

IUPAC Name

1-(2H-triazol-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-8(14)9(3-1-2-4-9)5-7-6-10-12-11-7;/h6H,1-5H2,(H,13,14)(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAJHPGQKZOLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NNN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Triazol-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone, which is then reacted with an azide to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-Triazol-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-Triazol-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2H-Triazol-4-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Salt Form Key Applications/Properties
Target Compound 2H-Triazol-4-ylmethyl Not explicitly provided¹ ~225–265 (estimated) Hydrochloride Bioactive scaffold, synthetic intermediate
3-(1H-Tetrazole-5-amido)cyclopentane-1-carboxylic acid 1H-Tetrazole-5-amido C₈H₁₁N₅O₃ 225.21 None Potential ligand for metal coordination or kinase inhibition
1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride Morpholin-4-yl C₁₁H₂₀ClNO₃ 261.8 Hydrochloride Drug development (rigid backbone with amine functionality)
1-[(Azepan-1-yl)methyl]cyclopentane-1-carboxylic acid hydrochloride Azepan-1-ylmethyl C₁₃H₂₄ClNO₂ 261.8 Hydrochloride Versatile small-molecule scaffold for medicinal chemistry
1-(Methylamino)cyclopentane-1-carboxylic acid hydrobromide Methylamino C₈H₁₄BrNO₂ 236.11 Hydrobromide Neuromodulator or receptor-targeting agent
Cyclopentyl fentanyl (hydrochloride) N-Phenylpiperidinylcarboxamide C₂₅H₃₂ClN₂O 413.0 Hydrochloride Analgesic research (opioid receptor activity)

¹ Molecular formula of the target compound can be inferred as C₁₀H₁₄N₃O₂•HCl based on structural analogs.

Detailed Analysis of Structural and Functional Differences

a. Core Backbone Modifications
  • Target Compound vs. Tetrazole Analogs : The substitution of triazole (target) with tetrazole () alters hydrogen-bonding capacity. Tetrazoles are stronger acids (pKa ~4.9) compared to triazoles (pKa ~8–10), influencing solubility and metal-binding properties .
  • Target Compound vs. Morpholine/Azepane Derivatives : Morpholine () and azepane () substituents introduce bulkier, saturated rings. These groups may enhance membrane permeability but reduce specificity compared to the planar, aromatic triazole group .
b. Salt Form and Solubility
  • Hydrochloride salts (target, ) are common for improving water solubility. In contrast, hydrobromide salts () offer similar benefits but may differ in crystallization behavior and stability .
c. Pharmacological Potential
  • Cyclopentyl fentanyl () demonstrates the versatility of cyclopentane-carboxylic acid derivatives in targeting opioid receptors .
  • Morpholine and azepane derivatives () are often used in kinase inhibitors or antipsychotics due to their amine functionality and conformational flexibility .

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